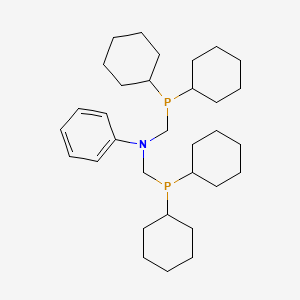![molecular formula C31H36Cl2N4O3S3 B12883054 7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] is a complex organic compound that features a unique structure combining quinoline and trithia-diazacyclopentadecane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] typically involves the reaction of 5-chloro-8-quinolinol with formaldehyde in the presence of potassium carbonate under alkaline conditions . The reaction proceeds through the formation of a methylene bridge between two quinoline units. The trithia-diazacyclopentadecane moiety is introduced through subsequent reactions involving appropriate thiol and amine precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro groups in the quinoline moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7,7’-Methylene-bis-8-quinolinol: Lacks the trithia-diazacyclopentadecane moiety, making it less complex.
5-Chloro-7-diethylaminomethyl-8-quinolinol: Contains different substituents on the quinoline ring.
2-Methyl-8-quinolinol: Features a methyl group instead of the trithia-diazacyclopentadecane moiety.
Uniqueness
The uniqueness of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] lies in its complex structure, which combines multiple functional groups and moieties
Propiedades
Fórmula molecular |
C31H36Cl2N4O3S3 |
|---|---|
Peso molecular |
679.7 g/mol |
Nombre IUPAC |
5-chloro-7-[[13-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-2-(hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadec-7-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C31H36Cl2N4O3S3/c32-26-15-21(30(39)28-24(26)3-1-5-34-28)17-36-7-11-41-12-8-37(10-14-43-23(19-38)20-42-13-9-36)18-22-16-27(33)25-4-2-6-35-29(25)31(22)40/h1-6,15-16,23,38-40H,7-14,17-20H2 |
Clave InChI |
UADAUPVGOMDPDN-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN(CCSC(CSCCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)CO)CC4=CC(=C5C=CC=NC5=C4O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


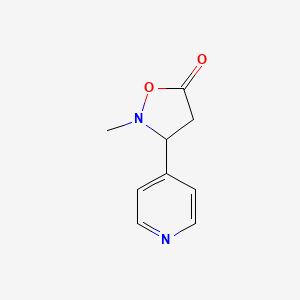
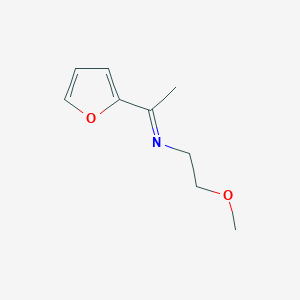

![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
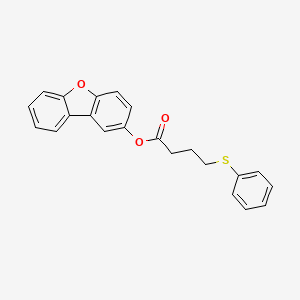
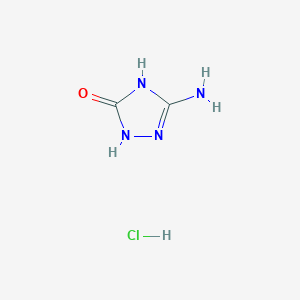
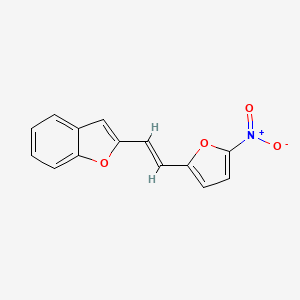
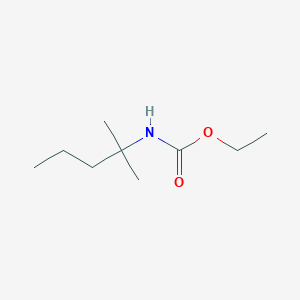
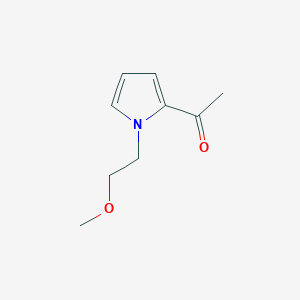


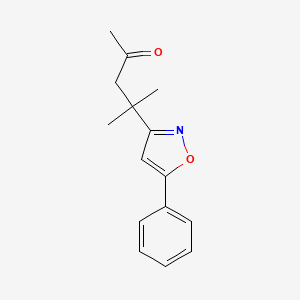
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)
